![molecular formula C15H15BrO B1405561 1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene CAS No. 1427460-98-7](/img/structure/B1405561.png)
1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene
Descripción general
Descripción
“1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene” is a chemical compound with the molecular formula C15H15BrO. Its molecular weight is 291.18 g/mol .
Synthesis Analysis
The synthesis of a similar compound, “1-(bromomethyl)-3,5-dimethoxybenzene”, was carried out through a straightforward three-step procedure starting from 3,5-dihydroxybenzoic acid . Although the exact synthesis process for “1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene” is not mentioned in the search results, it might involve similar steps.Aplicaciones Científicas De Investigación
Polymer Synthesis
1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene and related compounds have been studied for their potential in synthesizing various polymers. Uhrich et al. (1992) explored the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene to produce hyperbranched polymers with high molecular weight, which can undergo modifications like acylation and benzylation (Uhrich, Hawker, Fréchet, & Turner, 1992). Kobayashi et al. (2012) synthesized a branched poly(phenylene ethylene) with bromomethyl groups, indicating potential functionalization using these groups (Kobayashi, Sumi, & Konishi, 2012).
Crystallography and Structural Analysis
Ebersbach et al. (2022) studied the crystal structures of compounds like 3,5-bis(bromomethyl)phenyl acetate, revealing insights into molecular interactions and structural aggregates formed in the presence of bromomethyl substituents (Ebersbach, Seichter, & Mazik, 2022).
Chemical Synthesis and Reactions
The bromination of related compounds and their conversion into various functionalized derivatives has been a topic of research. Aitken et al. (2016) investigated the bromination of 1,4-dimethoxy-2,3-dimethylbenzene and its conversion into sulfur-functionalized quinone derivatives (Aitken, Jethwa, Richardson, & Slawin, 2016).
Organic Chemistry Research
In organic chemistry, the use of bromomethyl groups in various compounds, like the ones related to 1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene, has been explored for different purposes. Wagner & Nuyken (2003) discussed the synthesis of benzyl bromide functionalized poly(phenyleneethynylene)s, highlighting the utility of these groups in creating polymers with well-defined chemical reactivity (Wagner & Nuyken, 2003).
Propiedades
IUPAC Name |
1-[2-(bromomethyl)phenoxy]-3,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11-7-12(2)9-14(8-11)17-15-6-4-3-5-13(15)10-16/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCHJAOWBKCGSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC=C2CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



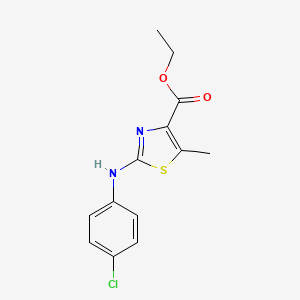
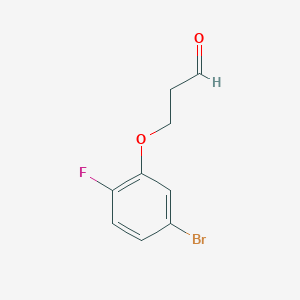
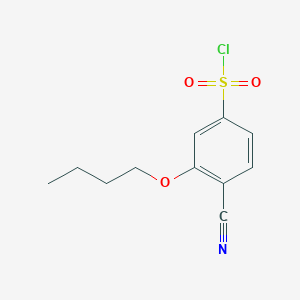
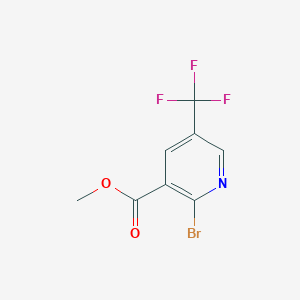
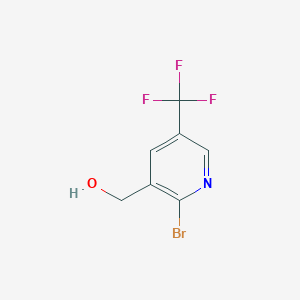
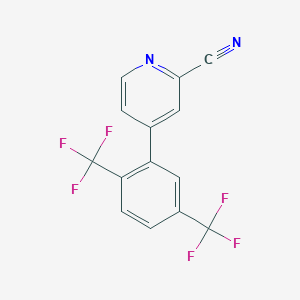
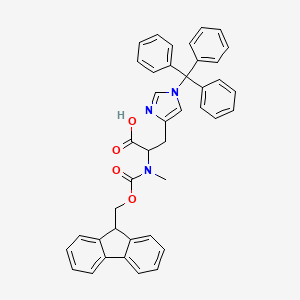
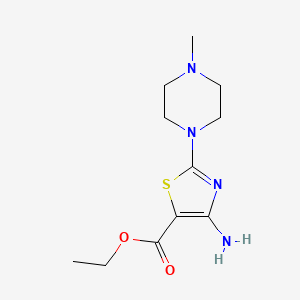
![5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405494.png)
![1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405495.png)
![Methyl [(4-amino-2-nitrophenyl)thio]acetate](/img/structure/B1405496.png)
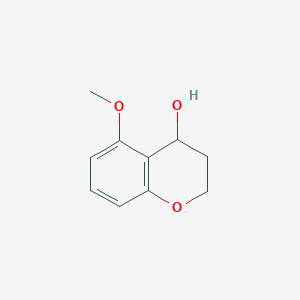
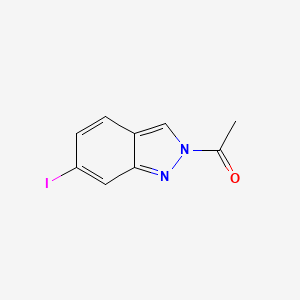
![2-[(2-Methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid](/img/structure/B1405499.png)